(R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile
Description
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-3,9H,5-6H2/t9-/m1/s1 |
InChI Key |
SNVRRCJCGUBIEX-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](O1)COC2=C(C=C(C=C2)Br)C#N |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE typically involves the following steps:
Epoxidation: Formation of the oxirane ring through the reaction of an alkene with an oxidizing agent.
Nitrile Formation: Introduction of the nitrile group via a suitable nitrile precursor.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)
- Molecular Formula: C₇H₄BrNO
- Molecular Weight : 198.017 g/mol
- Key Differences: Replaces the epoxide-methoxy group with a hydroxyl (-OH) group. Exhibits strong hydrogen bonding in the crystal lattice (O–H⋯N distances: ~2.80 Å), enhancing solubility in polar solvents compared to the epoxide analog . Applications: Widely used in synthesizing antiretroviral agents, anticancer therapies, and osteoporosis drugs due to its reactive phenolic hydrogen .
(R)-2-(Oxiran-2-ylmethoxy)benzonitrile (CAS: 93744-17-3)
5-Bromo-2-(methoxymethoxy)benzonitrile
- Molecular Formula: C₉H₈BrNO₂
- Molecular Weight : 242.07 g/mol
- Key Differences :
5-Bromo-2-octyloxybenzonitrile (CAS: 121554-16-3)
- Molecular Formula: C₁₅H₂₀BrNO
- Molecular Weight : 310.23 g/mol
- Key Differences :
Structural and Reactivity Analysis
Electronic and Steric Effects
- Bromine vs. Hydrogen: The bromine atom in (R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile enhances electron-withdrawing effects, activating the benzene ring for electrophilic substitution. This contrasts with non-brominated analogs like (R)-2-(oxiran-2-ylmethoxy)benzonitrile, which are less reactive in such pathways .
- Epoxide Reactivity : The strained oxirane ring enables nucleophilic ring-opening reactions (e.g., with amines or thiols), a feature absent in compounds with methoxy or hydroxy substituents .
Stereochemical Considerations
- The R-configuration in the title compound dictates enantioselective interactions in chiral catalysts or biological targets. For example, in drug synthesis, this stereochemistry could influence binding affinity to proteins compared to racemic or S-configured analogs .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Applications |
|---|---|---|---|---|---|
| (R)-5-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile | C₁₀H₈BrNO₂ | 254.08 | 288067-41-4 | 5-Br, 2-(epoxide-methoxy) | Cross-coupling, chiral synthesis |
| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.017 | 40530-18-5 | 5-Br, 2-OH | Antiretroviral/cancer drug synthesis |
| (R)-2-(Oxiran-2-ylmethoxy)benzonitrile | C₁₀H₉NO₂ | 175.18 | 93744-17-3 | 2-(epoxide-methoxy) | Polymer chemistry, epoxy resins |
| 5-Bromo-2-(methoxymethoxy)benzonitrile | C₉H₈BrNO₂ | 242.07 | - | 5-Br, 2-(methoxymethoxy) | Stable intermediate for protecting groups |
| 5-Bromo-2-octyloxybenzonitrile | C₁₅H₂₀BrNO | 310.23 | 121554-16-3 | 5-Br, 2-octyloxy | Lipid-soluble drug formulations |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, a brominated phenolic precursor (e.g., 4-bromo-2-cyanophenol) can undergo alkylation with (R)-epichlorohydrin derivatives under basic conditions. Purification via column chromatography (hexane/EtOAc gradients) achieves high yields (91%) .
- Optimization : Key parameters include temperature control (0–25°C), stoichiometric ratios of epoxide precursors, and solvent selection (e.g., THF or DMF) to minimize side reactions. Catalyst screening (e.g., palladium for coupling reactions) may enhance regioselectivity .
Q. How can the stereochemical configuration of the oxirane moiety in (R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile be confirmed?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX software suite (e.g., SHELXL) refines crystallographic data to resolve the (R)-configuration, leveraging Flack parameters for absolute structure determination .
- Supporting Techniques : Chiral HPLC or circular dichroism (CD) spectroscopy can corroborate enantiopurity, while and NMR distinguish diastereotopic protons near the oxirane ring .
Q. What are the critical physicochemical properties of this compound relevant to solubility and reactivity?
- Key Properties :
- Dipole Moment : ~4.0 D (similar to benzonitrile derivatives), influencing miscibility with polar aprotic solvents (e.g., DMSO) .
- Hydrogen-Bonding : The nitrile group participates in weak hydrogen bonds with protic solvents (e.g., HO), affecting solvation free energy .
- Reactivity : The oxirane ring undergoes nucleophilic attack (e.g., by amines or thiols), while the bromine substituent enables Suzuki-Miyaura cross-coupling for functionalization .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of epoxide ring-opening reactions in this compound?
- Mechanistic Insights : The electron-withdrawing nitrile group deactivates the adjacent aromatic ring, directing nucleophiles (e.g., amines) to the less hindered oxirane carbon. Computational studies (DFT) model transition states to predict regioselectivity trends .
- Experimental Validation : Kinetic isotopic effects (KIEs) and labeling track bond cleavage pathways, while in situ IR spectroscopy monitors reaction progress .
Q. What computational approaches are effective for modeling adsorption behavior of this compound on metal surfaces?
- Methods : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict adsorption geometries on Ag, Au, or Pd surfaces. Surface-enhanced Raman spectroscopy (SERS) experimentally validates binding modes via nitrile vibrational shifts (~2223 cm) .
- Applications : Insights guide the design of catalytic interfaces for cross-coupling reactions or sensors leveraging π-stacking interactions .
Q. How can this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
